molecular formula C12H17N2O11V B8145991 Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate

Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate

Cat. No. B8145991
M. Wt: 416.21 g/mol
InChI Key: OWDNSCJMZFXFMO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is a useful research compound. Its molecular formula is C12H17N2O11V and its molecular weight is 416.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Synthesis Applications : Oxovanadium(IV) complexes with terpyridine show promise in the synthesis of nitrosyl compounds, with potential applications in catalysis and the synthesis of new ligands (Jin & Zhou, 2020).

  • Medical Applications : The neutral bis complex of vanadium(O)(OH)L2 with 1,2-dimethyl-3-hydroxy-4(1H)-pyridinone (HL) is explored for its potential in diabetes treatment due to its range of oxo, hydroxy, and non-oxo complexes with vanadium (Taylor, 1996).

  • Organic Synthesis : Vanadium(V)-induced oxidative decarboxylation-deoxygenation of 3-hydroxy carboxylic acids can efficiently produce tri- and tetrasubstituted olefins from appropriate precursors (Meier & Schwartz, 1990).

  • Antimicrobial and Pharmaceutical Applications : Oxovanadium (IV) complexes with Schiff bases show potential as antimicrobial, insect sterilizing, and ovicidal agents, applicable in biochemical processes and pharmaceuticals (Pati & Sharma, 2018).

  • Photophysics : The carboxylic group in 3-hydroxy-picolinic acid influences photophysics by acting as a proton transmitter between oxygen and nitrogen atoms (Rode & Sobolewski, 2012).

  • Oxidation Processes : The tetranuclear vanadium complex (VO)(4)(hpic)(4) is a recyclable catalyst for the oxidation of benzyl alcohols with molecular oxygen, demonstrating high turnover numbers and potential for reuse (Kodama et al., 2009).

  • Enantioselective Synthesis : A vanadium-catalyzed method allows for the enantioselective synthesis of aromatic and aliphatic secondary alcohols using molecular oxygen as a terminal oxidant (Radosevich, Musich & Toste, 2005).

  • Biotechnological Applications : The biotechnological preparation of oxo- and hydroxycarboxylic acids under "green" conditions using renewable raw materials and robust microorganisms provides promising building blocks for organic synthesis (Aurich et al., 2012).

properties

IUPAC Name

hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDNSCJMZFXFMO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N2O11V
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
Reactant of Route 2
Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
Reactant of Route 3
Reactant of Route 3
Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
Reactant of Route 4
Reactant of Route 4
Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
Reactant of Route 6
Reactant of Route 6
Hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.